3-Aminopropyltriethoxysilane
Overview
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania . APTES is used as an amino-silane which is mainly used as a dispersant .
Synthesis Analysis
Silicone-modified graphene was successfully synthesized by treating graphene oxide with APTES and then reduced by hydrazine hydrate . Octa (3-aminopropyl)silsesquioxane can be obtained in a one-step hydrolytic condensation using APTES and hydrochloric or trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of APTES is represented by the formula H2N(CH2)3Si(OC2H5)3 .Chemical Reactions Analysis
APTES is used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .Physical And Chemical Properties Analysis
APTES has a molar mass of 221.372 g·mol−1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .Scientific Research Applications
Surface Modification and Adhesion Enhancement
3-Aminopropyltriethoxysilane (APTES) is extensively used in surface modification, particularly for promoting adhesion between silica substrates and various materials. Howarter and Youngblood (2006) demonstrated its application in creating thin films on silica surfaces, optimizing conditions for consistent amination. This has implications for advanced composites and biomolecular lab-on-a-chip applications (Howarter & Youngblood, 2006).
Enhancement of Nanoparticle Properties
Zhang and Lai (2021) highlighted APTES's role in modifying metal oxide nanoparticle surfaces, enhancing dispersibility and antibacterial properties. This modification is critical for applications in electrochemical sensors, catalysts, and Pickering emulsions (Zhang & Lai, 2021).
Concrete Durability Improvement
In the context of reinforced concrete, Shen et al. (2019) discovered that APTES, used as a corrosion inhibitor in electro-migration treatments, effectively enhances concrete durability by reducing corrosion current density and increasing concrete resistivity (Shen et al., 2019).
Bioanalytical Applications
APTES has found significant use in bioanalytical procedures, particularly in the development of in vitro diagnostics. Vashist (2014) discussed its role in surface modification of bioanalytical platforms and immobilization of biomolecules, making it vital for enzyme-linked immunosorbent assays and other diagnostic technologies (Vashist, 2014).
Environmental and Sensor Applications
Zhu et al. (2013) utilized APTES in the synthesis of Ag nanoclusters for the detection of Hg(2+) using localized surface plasmon resonance light-scattering technology, suggesting potential for environmental applications (Zhu et al., 2013).
Biomedical and Tissue Engineering
Li et al. (2014) explored the use of APTES in modifying chitosan scaffolds for peripheral nerve regeneration. The silanization treatment improved the scaffold's biocompatibility and facilitated cell attachment and proliferation, indicating its potential in tissue engineering applications (Li et al., 2014).
Safety And Hazards
Future Directions
APTES has various direct applications in electrochemical sensors, catalysts, and Pickering emulsions . APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
properties
IUPAC Name |
3-triethoxysilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTZZXDRDKSJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29159-37-3 | |
Record name | γ-Aminopropyltriethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29159-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2027333 | |
Record name | 3-Aminopropyltriethoxysilane | |
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Molecular Weight |
221.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Colorless or light yellow liquid with a fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline] | |
Record name | 1-Propanamine, 3-(triethoxysilyl)- | |
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Record name | 3-(Triethoxysilyl)propylamine | |
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Boiling Point |
217 °C | |
Record name | 3-(Triethoxysilyl)propylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |
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Flash Point |
98 °C (closed cup) | |
Record name | 3-(Triethoxysilyl)propylamine | |
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Density |
0.94 at 25 °C, Density = 0.9506 g/cu m at 20 °C | |
Record name | 3-(Triethoxysilyl)propylamine | |
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Vapor Pressure |
0.01 [mmHg], 3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg) | |
Record name | 3-(Triethoxysilyl)propylamine | |
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Record name | 3-(Triethoxysilyl)propylamine | |
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Impurities |
Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane | |
Record name | 3-(Triethoxysilyl)propylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
3-Aminopropyltriethoxysilane | |
Color/Form |
Liquid | |
CAS RN |
919-30-2 | |
Record name | (3-Aminopropyl)triethoxysilane | |
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Record name | 3-(Triethoxysilyl)propylamine | |
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Record name | 3-Aminopropyltriethoxysilane | |
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Record name | 1-Propanamine, 3-(triethoxysilyl)- | |
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Record name | 3-Aminopropyltriethoxysilane | |
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Record name | 3-aminopropyltriethoxysilane | |
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Record name | 3-(TRIETHOXYSILYL)PROPYLAMINE | |
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Record name | 3-(Triethoxysilyl)propylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-70 °C | |
Record name | 3-(Triethoxysilyl)propylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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